trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane
Description
Trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane is a triarylsilane compound featuring two trimethylsilyl (TMS) groups attached to a triaryl backbone. Its structure consists of three interconnected phenyl rings, with one phenyl group substituted at the 3-position by another TMS-bearing phenyl moiety. This arrangement confers significant steric bulk and electronic effects, making it relevant for applications in organic electronics, catalysis, or as a precursor in synthetic chemistry.
Properties
Molecular Formula |
C24H30Si2 |
|---|---|
Molecular Weight |
374.7 g/mol |
IUPAC Name |
trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane |
InChI |
InChI=1S/C24H30Si2/c1-25(2,3)21-13-9-11-19(17-21)23-15-7-8-16-24(23)20-12-10-14-22(18-20)26(4,5)6/h7-18H,1-6H3 |
InChI Key |
AZSDXVAHZQWAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC=CC=C2C3=CC(=CC=C3)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane typically involves the reaction of trimethylsilyl chloride with a suitable phenyl derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium or potassium hydroxide to facilitate the formation of the desired silane compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process generally includes the purification of the final product through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the development of silicon-based biomaterials.
Industry: The compound is used in the production of high-performance materials, including coatings and adhesives
Mechanism of Action
The mechanism by which trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-carbon bonds, which are crucial in many synthetic processes. The pathways involved often include nucleophilic substitution and radical-mediated reactions .
Comparison with Similar Compounds
Trimethyl(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)silane (1ae)
Structural Differences :
- Contains a boronate ester group (B-O) instead of a second TMS-substituted phenyl ring.
- Molecular Formula: C₁₇H₂₇BO₂Si vs. inferred C₂₈H₃₂Si₂ for the target compound.
Properties :
1,3-Bis((Trimethylsilyl)ethynyl)benzene
Structural Differences :
- Features ethynyl (-C≡C-) linkages between TMS groups and benzene, unlike the target’s direct aryl-aryl bonds.
Electronic Properties :
Physical Data :
[3-(3,3-Dimethyl-but-1-ynyl)-phenyl]-trimethyl-silane
Structural Differences :
- Substituted with an alkyne-terminated branched chain, contrasting with the target’s planar triaryl system.
Reactivity :
(3-Chlorophenyl)(trimethyl)silane
Structural Simplicity :
- A monosubstituted TMS-phenyl compound with a chlorine atom, simpler than the target’s triaryl backbone.
Physicochemical Properties :
Trimethyl-[2-[4-[2-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane
Structural Comparison :
- Contains multiple ethynyl bridges, enabling conjugation across the molecule, unlike the target’s non-conjugated aryl linkages.
Electronic Effects :
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